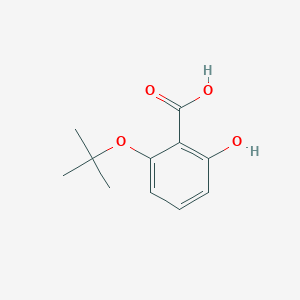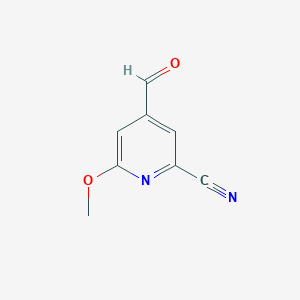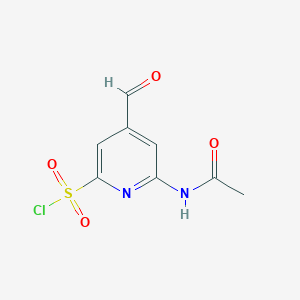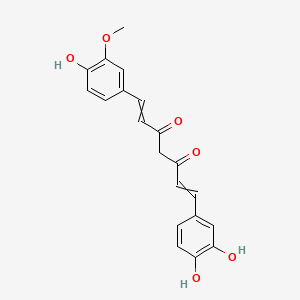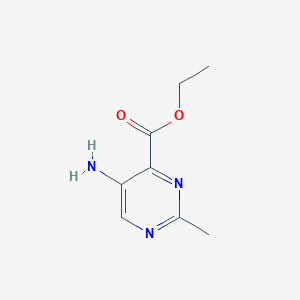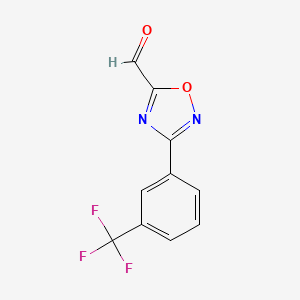![molecular formula C44H70O23 B14854947 [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14854947.png)
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rebaudioside E is one of the minor components of steviol glycosides, which are natural sweeteners extracted from the leaves of Stevia rebaudiana. It was first isolated and identified in 1977. Rebaudioside E is a high-intensity sweetener, approximately 150–200 times sweeter than sucrose. It is also a precursor for the biosynthesis of rebaudioside D and rebaudioside M, which are next-generation Stevia sweeteners .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rebaudioside E can be synthesized enzymatically from stevioside. The process involves the use of UDP-glucosyltransferase UGTSL2 from Solanum lycopersicum and sucrose synthase StSUS1 from Solanum tuberosum. In a 20-ml bioconversion reaction of 20 g/l stevioside by UGTSL2 and StSUS1, 15.92 g/l rebaudioside E was produced in 24 hours .
Industrial Production Methods: Industrial production of rebaudioside E involves the bioconversion of stevioside using specific enzymes. The process is optimized to ensure high yield and purity. The reaction mixture is typically heated at 95°C for 10 minutes and then centrifuged .
Analyse Chemischer Reaktionen
Types of Reactions: Rebaudioside E primarily undergoes glucosylation reactions. The glucosylation of the Glc (β1→C-19) residue of stevioside along with the formation of a (β1→2) linkage is a key reaction .
Common Reagents and Conditions: The common reagents used in the synthesis of rebaudioside E include UDP-glucosyltransferase UGTSL2 and sucrose synthase StSUS1. The reaction conditions involve maintaining a temperature of 95°C and using a centrifuge for separation .
Major Products Formed: The major product formed from the glucosylation of stevioside is rebaudioside E. This reaction also produces other steviol glycosides depending on the regioselectivity and stereoselectivity of the enzymes used .
Wissenschaftliche Forschungsanwendungen
Rebaudioside E has several scientific research applications:
Wirkmechanismus
Rebaudioside E exerts its effects primarily through its interaction with taste receptors. It stimulates the release of glucagon-like peptide 1 (GLP-1) from enteroendocrine cells via bitter taste signaling pathways. This mechanism involves the activation of specific taste receptors such as Tas2r108, Tas2r123, and Tas2r134 in mice, and TAS2R4 and TRPM5 in humans .
Vergleich Mit ähnlichen Verbindungen
- Rebaudioside A
- Rebaudioside B
- Rebaudioside C
- Rebaudioside D
- Rebaudioside M
Comparison: Rebaudioside E is unique due to its specific glucosylation pattern, which contributes to its distinct sweetness profile and potential health benefits. Unlike rebaudioside A, which is more abundant, rebaudioside E is a minor component but serves as a precursor for other valuable steviol glycosides .
Eigenschaften
Molekularformel |
C44H70O23 |
|---|---|
Molekulargewicht |
967.0 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-34(30(55)26(51)20(14-47)62-38)64-36-32(57)28(53)24(49)18(12-45)60-36)23(43)6-10-44(17,16-43)67-39-35(31(56)27(52)21(15-48)63-39)65-37-33(58)29(54)25(50)19(13-46)61-37/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34-,35-,36+,37+,38+,39+,41-,42-,43?,44+/m1/s1 |
InChI-Schlüssel |
RLLCWNUIHGPAJY-GGMXNJHRSA-N |
Isomerische SMILES |
C[C@@]12CCC[C@@]([C@H]1CCC34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Kanonische SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


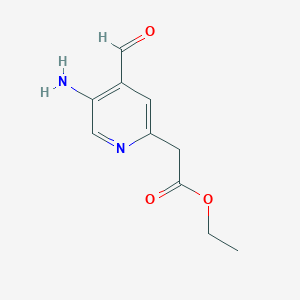
![9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854868.png)



